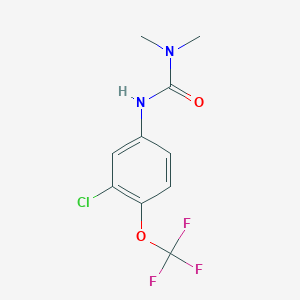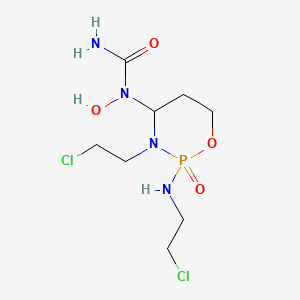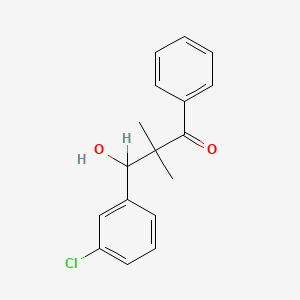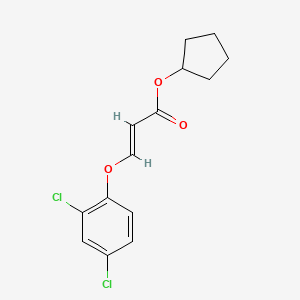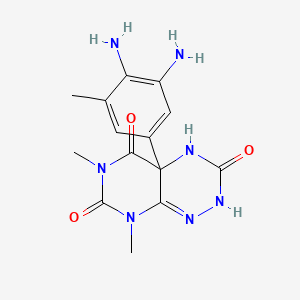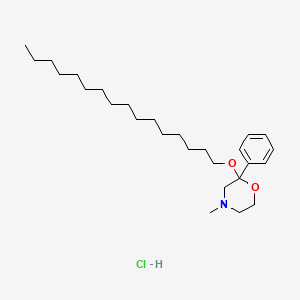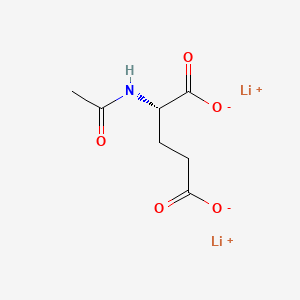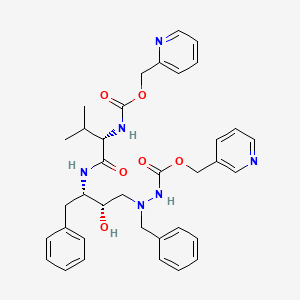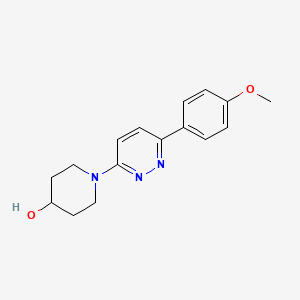
4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a piperidinol group attached to a pyridazinyl ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it a subject of study for its potential pharmacological and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenyl hydrazine with a suitable pyridazine derivative under controlled conditions to form the pyridazinyl intermediate. This intermediate is then reacted with piperidinol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets. It is believed to act as a non-competitive antagonist at NMDA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. By blocking these receptors, the compound may exert anticonvulsant and neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methoxyphenyl)-4-piperidinol
- 4-(4-Chloro-3-(trifluoromethyl)-phenyl)-4-piperidinol
Uniqueness
Compared to similar compounds, 4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- is unique due to its specific substitution pattern and the presence of the pyridazinyl ring
Eigenschaften
CAS-Nummer |
93181-98-7 |
|---|---|
Molekularformel |
C16H19N3O2 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C16H19N3O2/c1-21-14-4-2-12(3-5-14)15-6-7-16(18-17-15)19-10-8-13(20)9-11-19/h2-7,13,20H,8-11H2,1H3 |
InChI-Schlüssel |
IFJMWVNASFYBDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


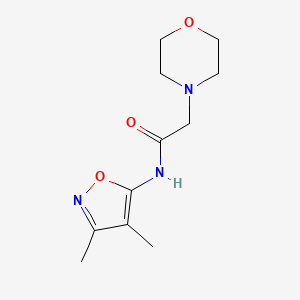

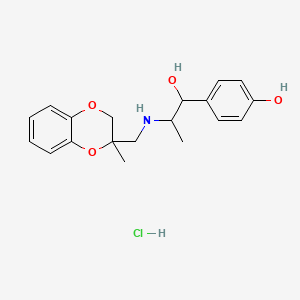
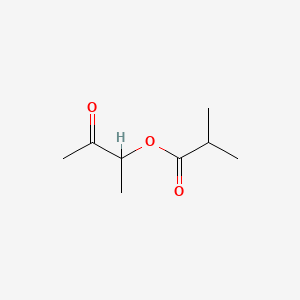
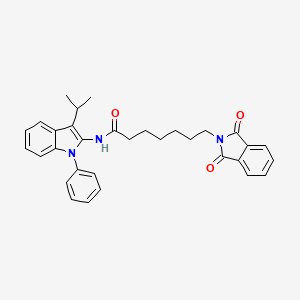
![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)
